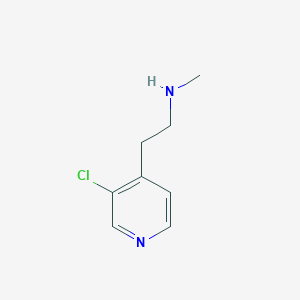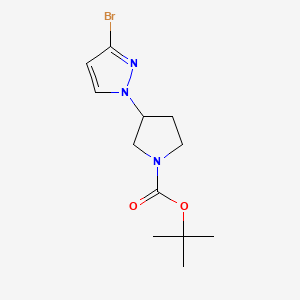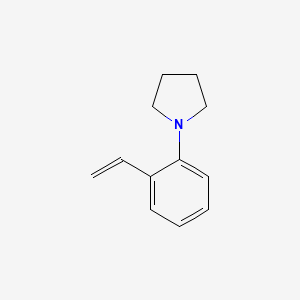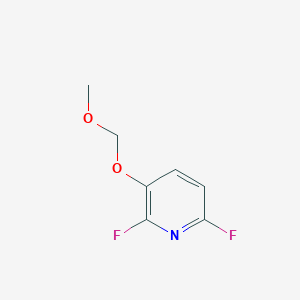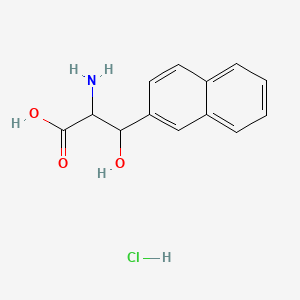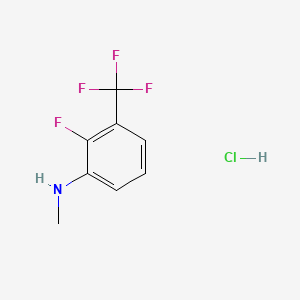
2-fluoro-N-methyl-3-(trifluoromethyl)anilinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It belongs to the class of trifluoromethyl-substituted anilines, which are often used in the synthesis of pharmaceuticals and agrochemicals due to their enhanced biological activity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride typically involves the nucleophilic substitution of a fluorine atom on a trifluoromethyl-substituted benzene ring. One common method is the reaction of 2-fluoro-3-(trifluoromethyl)aniline with methyl iodide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, often used in the synthesis of more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like methyl iodide or benzyl chloride in the presence of a base (e.g., sodium hydroxide) are typical for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitroanilines, and amine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
2-fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline: Similar structure but lacks the fluorine atom, used in the synthesis of analgesic compounds.
2-Fluoro-3-(trifluoromethyl)aniline: Similar structure but without the N-methyl group, used in various organic synthesis reactions.
Uniqueness
2-fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both the fluorine and trifluoromethyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound in the synthesis of pharmaceuticals and other specialty chemicals .
特性
分子式 |
C8H8ClF4N |
|---|---|
分子量 |
229.60 g/mol |
IUPAC名 |
2-fluoro-N-methyl-3-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H7F4N.ClH/c1-13-6-4-2-3-5(7(6)9)8(10,11)12;/h2-4,13H,1H3;1H |
InChIキー |
RZACVWOFXXVVTM-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC=CC(=C1F)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid](/img/structure/B13591114.png)
![1-[2-(1-Methylpiperidin-2-yl)ethyl]piperazine](/img/structure/B13591123.png)
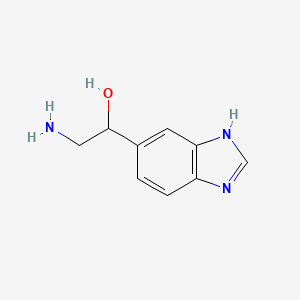
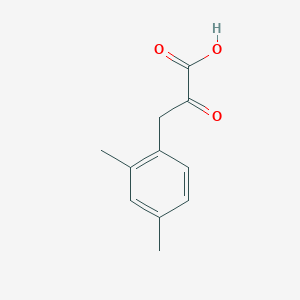
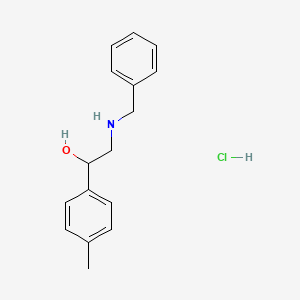
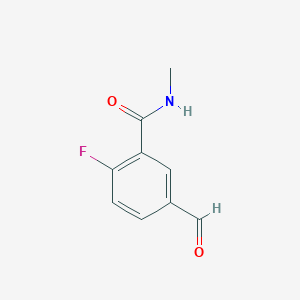
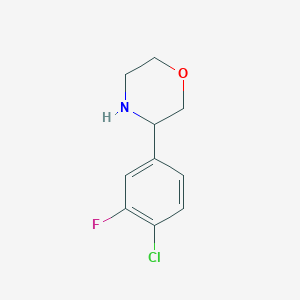
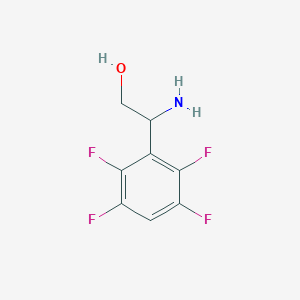
![2-[4-(Pyrrolidin-1-yl)phenyl]propanenitrile](/img/structure/B13591162.png)
